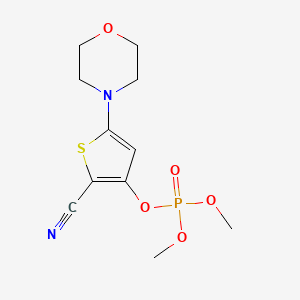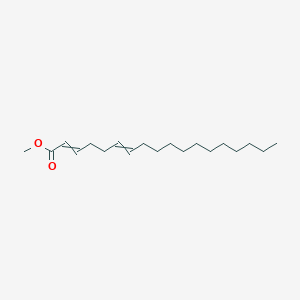
Methyl octadeca-2,6-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl octadeca-2,6-dienoate is an organic compound with the molecular formula C19H34O2 It is a methyl ester derivative of octadecadienoic acid, characterized by the presence of two double bonds at the 2nd and 6th positions of the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl octadeca-2,6-dienoate can be synthesized through the esterification of octadecadienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
Industrial production of this compound often involves the transesterification of vegetable oils rich in linoleic acid, such as soybean or sunflower oil. The process includes the reaction of the oil with methanol in the presence of a base catalyst like sodium methoxide. The resulting product is then purified through distillation or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl octadeca-2,6-dienoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The ester group can be reduced to an alcohol, and the double bonds can be hydrogenated to form saturated derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Alcohols and acids can be used in the presence of acid or base catalysts for esterification and transesterification reactions.
Major Products Formed
Epoxides: Formed through the oxidation of double bonds.
Alcohols: Formed through the reduction of the ester group.
Saturated Esters: Formed through the hydrogenation of double bonds.
Aplicaciones Científicas De Investigación
Methyl octadeca-2,6-dienoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a standard in analytical techniques such as gas chromatography.
Biology: Studied for its role in biological membranes and its effects on cell signaling pathways.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Used in the production of biodiesel and as a component in lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of methyl octadeca-2,6-dienoate involves its interaction with cellular membranes and enzymes. The compound can modulate the fluidity of cell membranes and influence the activity of membrane-bound enzymes. It also participates in signaling pathways by acting as a ligand for specific receptors, thereby affecting gene expression and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 9(E),11(E)-octadecadienoate: Another methyl ester of octadecadienoic acid with double bonds at different positions.
Methyl linoleate: A common name for methyl octadeca-2,6-dienoate, highlighting its similarity to linoleic acid.
Methyl oleate: A methyl ester of oleic acid with a single double bond.
Uniqueness
This compound is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its presence in natural oils make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
59619-91-9 |
|---|---|
Fórmula molecular |
C19H34O2 |
Peso molecular |
294.5 g/mol |
Nombre IUPAC |
methyl octadeca-2,6-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h13-14,17-18H,3-12,15-16H2,1-2H3 |
Clave InChI |
JYFRESOMPCQSFW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC=CCCC=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



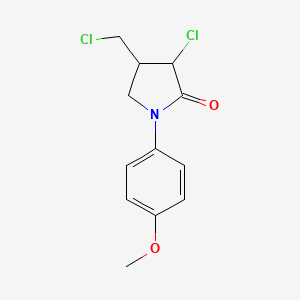
![2-[(Prop-2-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14600800.png)
![Formamide, N-[2-methyl-6-(phenylmethyl)phenyl]-](/img/structure/B14600804.png)


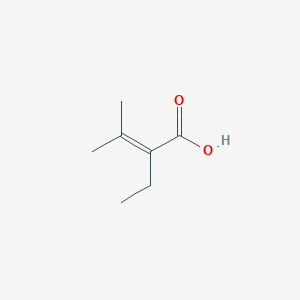

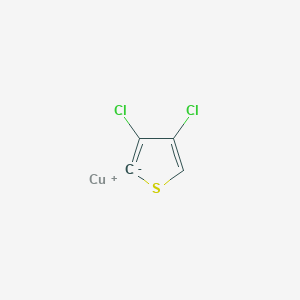

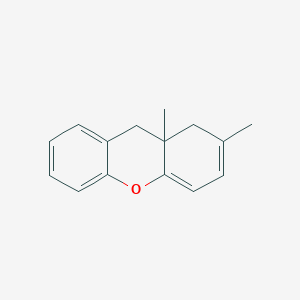
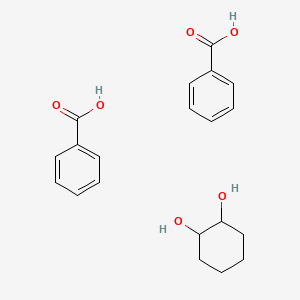
![4-[(3,4-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14600864.png)
